molecular formula C12H9N3 B1307377 6-(1H-pyrrol-1-yl)quinoxaline CAS No. 478260-01-4

6-(1H-pyrrol-1-yl)quinoxaline

Cat. No. B1307377
M. Wt: 195.22 g/mol
InChI Key: JOWZGJVWTLSDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-pyrrol-1-yl)quinoxaline is a compound that belongs to the class of pyrroloquinoxalines, which are heterocyclic compounds containing a pyrrole ring fused to a quinoxaline moiety. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrroloquinoxaline derivatives has been explored through various methods. One approach involves the Lewis acid-catalyzed reaction of 1-(2-isocyanophenyl)pyrrole, which yields pyrrolo[1,2-a]quinoxaline almost quantitatively . Another method utilizes a tandem 6π-azatriene electrocyclization of fused amino-cyclopentenones, leading to the formation of functionalized pyrroloquinoxalines under transition-metal-free conditions . Additionally, the synthesis of pyrido[2,3-h]pyrrolo[1,2-a]quinoxalines starts from 5-amino-6-nitroquinoline, with the pyrrole ring being formed by reaction with 2,5-dimethoxytetrahydrofuran and subsequent intramolecular cyclization . A practical and concise protocol has also been developed for the synthesis of pyrrolo[1,2-a]quinoxalines from α-amino acids and 2-(1H-pyrrol-1-yl)anilines, which includes the formation of new C-C and C-N bonds .

Molecular Structure Analysis

The molecular structure of pyrroloquinoxalines has been confirmed through various spectroscopic techniques. X-ray crystallographic studies have been used to confirm the structures of the synthesized heterocycles . Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 1H-13C long-range COSY experiments, has been employed to determine the position of substituents in the synthesized compounds .

Chemical Reactions Analysis

Pyrroloquinoxalines can undergo further chemical transformations. For instance, the reaction of 6-hydroxy-6-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dihydropyran-3-one with 1,2-diaminobenzenes leads to the formation of quinoxaline C-nucleosides, which are of interest due to their potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrroloquinoxalines are influenced by their molecular structure. The presence of the pyrrole and quinoxaline rings imparts certain electronic and steric characteristics that can affect their reactivity and interaction with other molecules. The synthesis methods mentioned provide compounds with a broad range of functional group tolerance, indicating the potential for diverse chemical properties .

Scientific Research Applications

Anion Receptors and Sensors

6-(1H-pyrrol-1-yl)quinoxaline derivatives, such as 2,3-di(3‘,4‘-difluoropyrrol-2‘yl)quinoxaline, have been studied for their potential as neutral anion receptors. They demonstrate an enhanced affinity for anions like fluoride, chloride, or dihydrogen phosphate, significantly more than their non-fluorinated counterparts. This is evident in 1H NMR, 19F NMR, and fluorescence emission spectroscopic analyses. Specifically, these compounds have shown a marked improvement in affinity for dihydrogen phosphate anion, enabling their use as naked-eye sensors for phosphate anion detection, changing color in response to phosphate presence (Anzenbacher et al., 2000).

Synthesis and Structural Studies

The synthesis of various derivatives of pyrrolo[1,2-a]quinoxalines has been a focus of research, utilizing different methodologies. For instance, α-amino acids have been applied in a transition-metal-free synthesis approach, creating new C-C and C-N bonds, and offering a broad range of functional group tolerance (Liu et al., 2017). Additionally, novel synthetic routes have been explored for creating derivatives like 11-(1H-pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline, utilizing microwave irradiation for efficiency (Azizian et al., 2005).

Electron Transport Materials and Fluorescent Probes

Quinoxaline-containing compounds, including those with pyrrolo[1,2-a]quinoxaline structures, have been studied for their potential in electron transport materials and organic light-emitting diodes (OLEDs). Their properties, such as electron affinity and thermostability, are critical for such applications (Yin et al., 2016). Additionally, compounds like 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) have been developed as fluorescent chromophores for estimating protein binding site polarity, demonstrating solvatochromic fluorescence useful in biological research (Kudo et al., 2011).

properties

IUPAC Name

6-pyrrol-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-8-15(7-1)10-3-4-11-12(9-10)14-6-5-13-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWZGJVWTLSDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308152
Record name 6-(1H-Pyrrol-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-pyrrol-1-yl)quinoxaline

CAS RN

478260-01-4
Record name 6-(1H-Pyrrol-1-yl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478260-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1H-Pyrrol-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-pyrrol-1-yl)quinoxaline
Reactant of Route 2
Reactant of Route 2
6-(1H-pyrrol-1-yl)quinoxaline
Reactant of Route 3
Reactant of Route 3
6-(1H-pyrrol-1-yl)quinoxaline
Reactant of Route 4
Reactant of Route 4
6-(1H-pyrrol-1-yl)quinoxaline
Reactant of Route 5
Reactant of Route 5
6-(1H-pyrrol-1-yl)quinoxaline
Reactant of Route 6
Reactant of Route 6
6-(1H-pyrrol-1-yl)quinoxaline

Citations

For This Compound
10
Citations
B Wang, Y Zhang, Y Zhu, YM Shen, W Wang… - Journal of Power …, 2020 - Elsevier
To develop efficient electrochemical energy storage systems for large-scale use of renewable energy, a novel quinoxaline-bearing redox-active conjugated polymer (poly(6-(1H-pyrrol-1…
Number of citations: 14 www.sciencedirect.com
C Wang, Y Wang, M Tao, B Yu, K Zhang… - ACS Applied Energy …, 2022 - ACS Publications
Aqueous organic redox flow batteries (AORFBs) are promising for grid-scale energy storage, but the aqueous solubility and stability of redox-active organic molecules are usually low. …
Number of citations: 2 pubs.acs.org
P Rohland, E Schröter, O Nolte, GR Newkome… - Progress in Polymer …, 2022 - Elsevier
Renewable organic batteries represent a valuable option to store sustainably generated energy and can play a major role in phasing out current carbon-based energy production. …
Number of citations: 43 www.sciencedirect.com
M Qin, M Qin, Y Shi, J Xu, J Cao - Journal of Energy Storage, 2023 - Elsevier
Organic molecules/polymers are currently investigated as redox species for aqueous low-cost hybrid flow batteries. In this work, a redox-active anthraquinone-based conjugated …
Number of citations: 0 www.sciencedirect.com
L Zhang, B Qiu, X Li, X Wang, J Li, Y Zhang, J Liu, J Li… - Molecules, 2006 - mdpi.com
A small library of 6-aminoquinoxalines has been prepared by nucleophilic substitution of 6-fluoroquinoxaline with amines and nitrogen-containing heterocycles under computer-…
Number of citations: 16 www.mdpi.com
Y Liu, Q Chen, P Sun, Y Li, Z Yang, T Xu - Materials Today Energy, 2021 - Elsevier
The increasing energy demand of human society boosts the exploitation of renewable energy, whereas the intermittence and fluctuation of renewable energy necessitate the …
Number of citations: 35 www.sciencedirect.com
H Fan, H Xu, J Song - Flow Cells for Electrochemical Energy Systems …, 2023 - Springer
Since the 1970s, substantial research has been conducted on redox flow batteries (RFBs), which are today regarded as one of the most promising technologies for scalable energy …
Number of citations: 0 link.springer.com
EI Romadina, AV Akkuratov, O Simoska, KJ Stevenson - Batteries, 2022 - mdpi.com
Aqueous organic redox flow batteries (AORFBs) are emerging energy storage technologies due to their high availability, low cost of organic compounds, and the use of eco-friendly …
Number of citations: 2 www.mdpi.com
E Romadina, AV Akkuratov, O Simoska… - Available at SSRN … - papers.ssrn.com
Aqueous organic redox flow batteries (AORFBs) are emerging energy storage technologies due to the high availability, low cost of organic compounds, and the use of eco-friendly water-…
Number of citations: 2 papers.ssrn.com
MT Tsehaye, G Mourouga, TJ Schmidt… - … and Sustainable Energy …, 2023 - Elsevier
Aqueous organic redox-flow batteries (AORFBs) are an emerging technological solution in the field of grid-scale energy storage, owing to their long lifetime, safety, chemical flexibility, …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.